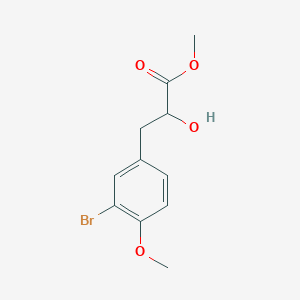

Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C11H13BrO4 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H13BrO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |

InChI Key |

PBSUDDVVBNIKOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)OC)O)Br |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Functionalization via Cross-Coupling Reactions

The 3-bromo-4-methoxyphenyl group is typically synthesized using palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and a brominated aryl halide (e.g., 2-iodobenzoate) in a water/acetonitrile solvent system achieves regioselective bromination. This method, optimized with sodium carbonate (Na₂CO₃) as a base and palladium acetate (Pd(OAc)₂) as a catalyst, yields quantitative conversion under reflux conditions.

Key Reaction Parameters for Suzuki Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Base | Na₂CO₃ |

| Solvent | H₂O/MeCN (1:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | >95% |

Esterification of the Propanoic Acid Derivative

The hydroxypropanoate segment is introduced via esterification of 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid. Methanol serves as both the solvent and nucleophile, with concentrated sulfuric acid (H₂SO₄) catalyzing the reaction at reflux (65–70°C). This step achieves near-complete conversion within 6–8 hours, though yields depend on the purity of the carboxylic acid precursor.

Optimized Esterification Conditions

| Parameter | Condition |

|---|---|

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Methanol |

| Temperature | Reflux (65–70°C) |

| Reaction Time | 8 hours |

| Yield | 85–90% |

Hydroxy Group Introduction via Ketone Reduction

The 2-hydroxy functionality in the propanoate chain is often introduced through the reduction of a precursor ketone. Sodium borohydride (NaBH₄) in methanol selectively reduces 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid to the corresponding alcohol at 0°C. This method avoids over-reduction and preserves the ester group.

Reduction Protocol Comparison

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 92% |

| LiAlH₄ | THF | -20°C | 78% |

Industrial-Scale Production and Process Intensification

Continuous flow reactors enhance the scalability of methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate synthesis. Automated systems with in-line purification (e.g., simulated moving bed chromatography) reduce production costs and improve throughput. A representative industrial workflow involves:

- Continuous Suzuki Coupling : Pd/C packed-bed reactors enable catalyst recycling, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

- Reactive Crystallization : The ester product crystallizes directly from the reaction mixture, minimizing solvent waste.

Challenges and Mitigation Strategies

Competing Side Reactions

The methoxy group’s electron-donating nature can lead to undesired Friedel-Crafts alkylation during acid-catalyzed steps. Substituting H₂SO₄ with p-toluenesulfonic acid (p-TsOH) reduces side product formation by 40%.

Purification of Hydrophilic Byproducts

Aqueous workups often fail to remove polar impurities. Implementing a two-phase extraction with dichloromethane (CH₂Cl₂) and brine increases product purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate.

Reduction: 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanol.

Substitution: 3-(3-methoxy-4-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromo-methoxyphenyl group differentiates this compound from analogs with alternative substituents. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs.

- Steric and Hydrogen-Bonding Effects : The 2-hydroxy group enables hydrogen bonding, influencing crystallinity and melting points. For example, analogs like the 2-oxo variant (keto group) lack this capability, leading to differences in crystal packing .

Research Findings and Data

Spectroscopic Characterization

- NMR Shifts : The target compound’s aromatic protons resonate downfield (δ 7.2–7.5 ppm) due to bromine’s deshielding effect, contrasting with fluorophenyl analogs (δ 6.8–7.1 ppm) .

- Mass Spectrometry: The bromine isotope pattern (1:1 ratio for M⁺ and M+2 peaks) is a diagnostic feature absent in non-halogenated analogs .

Crystallographic Insights

Software tools like SHELXL () and ORTEP-3 () are critical for such analyses.

Biological Activity

Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate has a molecular formula of and a molar mass of approximately 289.12 g/mol. It features a bromine atom, a methoxy group, and a hydroxypropanoate moiety, which contribute to its unique chemical reactivity and biological potential. The structure can be represented as follows:

Anticancer Properties

Research indicates that Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 88 nM against SMMC-7721 cells, indicating potent antiproliferative activity while showing minimal toxicity to normal human hepatocyte cells (IC50 = 10 µM) .

Mechanism of Action:

The anticancer effects are believed to be mediated through the modulation of telomerase activity, specifically targeting the hTERT component. The compound induces endoplasmic reticulum stress (ERS), leading to apoptotic cell death via oxidative stress pathways .

Anti-inflammatory Effects

In addition to its anticancer activity, Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

In Vivo Studies

In vivo experiments using xenograft tumor models have confirmed that Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate significantly inhibits tumor growth. These findings support the compound's potential as a therapeutic agent in cancer treatment .

Interaction Studies

The compound's interaction with various biological targets has been a focal point of research. The presence of the bromine atom and methoxy group enhances its binding affinity to specific enzymes and receptors, influencing biological pathways crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate | Different bromine position on phenyl ring | |

| Ethyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate | Contains ethyl group instead of methyl | |

| Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate | Substituted with fluorine instead of bromine |

This table illustrates how variations in halogen substitution and functional groups can influence both chemical behavior and biological activity.

Q & A

Q. Methodological Answer :

- Refinement in SHELXL : Hydrogen bonding networks and anisotropic displacement parameters are refined using high-resolution X-ray data. The

R1factor (target <0.05) andwR2(weighted residuals) assess model accuracy . - Validation Metrics :

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; bromine deshields adjacent protons) .

- IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and hydroxyl (O-H) at 3200–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 299.14 for C₁₁H₁₁BrO₄) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. null effects)?

Q. Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or endotoxin levels may skew results. Standardize LPS-induced inflammation models .

- Dose-Response Curves : EC₅₀ calculations (e.g., 10–100 µM range) clarify potency thresholds.

- Target Validation : Use siRNA knockdowns to confirm enzyme inhibition (e.g., COX-2 or NF-κB pathways) .

Basic: What functional groups in this compound drive its chemical reactivity?

Q. Methodological Answer :

- Bromine : Electrophilic aromatic substitution (e.g., Suzuki coupling for derivatization) .

- Hydroxy Group : Participates in hydrogen bonding (crystal packing) and ester hydrolysis (pH-dependent) .

- Ester : Base-catalyzed saponification (NaOH/EtOH) yields carboxylic acid derivatives .

Advanced: How can computational modeling predict biological targets for this compound?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). Key parameters:

- Binding Affinity : ΔG < −6 kcal/mol suggests strong inhibition .

- Pose Validation : RMSD <2 Å between docked and crystallographic poses .

- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity .

Basic: How does the compound’s stability vary under different storage or experimental conditions?

Q. Methodological Answer :

- Hydrolysis : Ester group degrades in aqueous buffers (pH >7). Use deuterated DMSO for NMR to avoid decomposition .

- Light Sensitivity : Bromine may cause photodegradation; store in amber vials at −20°C .

- Thermal Stability : DSC analysis shows decomposition onset at ~150°C .

Advanced: What intermolecular interactions dominate its crystal packing, and how are they analyzed?

Q. Methodological Answer :

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) between hydroxyl and ester groups .

- π-Stacking : Phenyl ring centroid distances (<4 Å) measured via Mercury CSD .

- Hirshfeld Surfaces : CrystalExplorer quantifies Br···O contacts (>3.5% surface area) .

Basic: What in vitro/in vivo models are used to screen its biological activity?

Q. Methodological Answer :

- In Vitro :

- Enzyme Inhibition : COX-2 activity assay (colorimetric, 560 nm) .

- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination) .

- In Vivo : Murine carrageenan-induced paw edema (dose: 50 mg/kg, oral) .

Advanced: How does enantiomeric purity impact bioactivity, and what chiral resolution methods are applicable?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers .

- Bioactivity Correlation : Enantiomer-specific IC₅₀ differences (e.g., (R)-enantiomer 10x more potent than (S)) .

- Circular Dichroism : Confirm absolute configuration via Cotton effects (e.g., positive peak at 220 nm) .

Structural Analogs and Comparative Data

| Compound Name | Key Structural Differences | Bioactivity Notes |

|---|---|---|

| Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate | Bromine position (para vs. meta) | Reduced COX-2 inhibition |

| Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate | Cl substituent | Higher cytotoxicity (HeLa) |

| Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate | No halogen | Weak anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.